molecular formula C11H17NO6 B11748194 N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid CAS No. 175088-92-3

N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid

Cat. No.: B11748194
CAS No.: 175088-92-3
M. Wt: 259.26 g/mol
InChI Key: SMUGUEYZXFUXTD-ZETCQYMHSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid is a compound of interest in various fields of chemistry and biochemistry. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The protected amino acid is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthetic processes. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.

Properties

CAS No.

175088-92-3

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

SMUGUEYZXFUXTD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O

Origin of Product

United States

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